Phosphonomethylglycine hydrochloride
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Overview
Description
Phosphonomethylglycine hydrochloride, commonly known as glyphosate hydrochloride, is a broad-spectrum systemic herbicide. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This compound is widely used in agriculture to control weeds, especially annual broadleaf weeds and grasses that compete with crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonomethylglycine hydrochloride can be synthesized through various methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). Another method includes the dealkylation of N-substituted glyphosates . The synthesis process often involves catalysts and environmentally friendly oxidants to ensure high purity and minimal waste generation .
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of a phosphonate compound. This process includes hydrolyzing the phosphonate at a temperature between 55°C to reflux temperature, followed by precipitation and recovery of the product . The choice of synthesis procedure can significantly impact the purity of the product and the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Phosphonomethylglycine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and application in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidants, catalysts, and acids. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include its derivatives and intermediates used in herbicide formulations. These products are crucial for its application in agriculture and other industries .
Scientific Research Applications
Phosphonomethylglycine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its effects on plant enzymes and metabolic pathways. In medicine, it is researched for its potential impacts on human health and its role as an endocrine disruptor . In industry, it is widely used as a herbicide to control weeds and improve crop yields .
Mechanism of Action
Phosphonomethylglycine hydrochloride exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) in plants. This enzyme is involved in the synthesis of aromatic amino acids, which are essential for plant growth. By inhibiting EPSP, this compound disrupts the shikimate pathway, leading to the death of the plant . This mechanism is specific to plants, as the shikimate pathway does not exist in vertebrates .
Comparison with Similar Compounds
Phosphonomethylglycine hydrochloride is often compared with other herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and atrazine. Unlike these herbicides, this compound has a unique mechanism of action that targets the EPSP enzyme . Similar compounds include N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) and other N-substituted glyphosates . These compounds share similar chemical structures but differ in their specific applications and effectiveness .
Conclusion
This compound is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine. Its unique mechanism of action and effectiveness as a herbicide make it a valuable tool for weed control and crop management. Ongoing research continues to explore its potential impacts and applications in various fields.
Properties
CAS No. |
61499-56-7 |
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Molecular Formula |
C3H9ClNO5P |
Molecular Weight |
205.53 g/mol |
IUPAC Name |
2-(phosphonomethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C3H8NO5P.ClH/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H |
InChI Key |
PFYLUPCYXUAVBN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O.Cl |
Origin of Product |
United States |
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